molecular formula C16H19NO3 B2935977 Methyl 2-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate CAS No. 1216691-28-9

Methyl 2-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate

Cat. No.: B2935977
CAS No.: 1216691-28-9
M. Wt: 273.332
InChI Key: OPBYGALCHXDKRE-UHFFFAOYSA-N
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Description

“Methyl 2-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate” is a chemical compound with the molecular formula C16H19NO3 and a molecular weight of 273.332. The IUPAC name for this compound is methyl 1,2,3,4-tetrahydro-1-isoquinolinylacetate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15NO2/c1-15-12(14)8-11-10-5-3-2-4-9(10)6-7-13-11/h2-5,11,13H,6-8H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid or liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and preferably in a freezer under -20C .

Scientific Research Applications

Synthesis of Constrained ACC Derivatives

A study focused on synthesizing doubly constrained 1-aminocyclopropane-1-carboxylic acid (ACC) derivatives, using a unique cyclopropanation process. This process involved the transformation of N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid into methyl 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylate, a new type of ACC ester. This compound was then used to create fused tetracyclic hydantoin derivatives, introducing a novel heterocyclic system (Szakonyi et al., 2002).

Building Blocks in Organic Synthesis

Methylenecyclopropanes (MCPs), despite being highly strained, have been shown to serve as versatile building blocks in organic synthesis. They can undergo various ring-opening reactions, providing a thermodynamic driving force due to the release of cyclopropyl ring strain. The past decade has seen significant developments in Lewis or Brønsted acid-mediated reactions of MCPs, leading to the creation of new compounds such as cyclobutanones, indenes, tetrahydrofurans, and tetrahydroquinolines (Shi et al., 2012).

Aza-Diels–Alder Reactions

In another study, Brønsted acid or solid acid catalysis was employed in aza-Diels–Alder reactions of methylenecyclopropanes with ethyl (arylimino)acetates for constructing the tetrahydroquinoline skeleton. This approach maintained the cyclopropyl group in the 3,3′-position, showcasing a method to intricately build molecular complexity (Zhu et al., 2009).

Synthesis of Tetrahydroquinoline Derivatives

Lewis acid catalysis has been applied in the reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates, yielding a variety of pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives selectively. This showcases the utility of cyclopropane derivatives in synthesizing complex nitrogen-containing heterocycles (Lu & Shi, 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .

Properties

IUPAC Name

methyl 2-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-20-15(18)10-14-13-5-3-2-4-11(13)8-9-17(14)16(19)12-6-7-12/h2-5,12,14H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBYGALCHXDKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C2=CC=CC=C2CCN1C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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